Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate
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Overview
Description
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrido[4,3-D]pyrimidines This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with urea under basic conditions . This reaction forms the core pyrido[4,3-D]pyrimidine structure, which can then be further modified to introduce various substituents.
Industrial Production Methods
the general approach involves multi-step synthesis starting from readily available precursors such as pyridine and pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the synthesis of various agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a response .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: This compound has a similar bicyclic structure but with different substituents.
2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one: Another related compound with a dimethylamino group at the 2-position
Uniqueness
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate is unique due to its specific ethyl ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-10(14)9-7-5-11-4-3-8(7)12-6-13-9/h6,11H,2-5H2,1H3 |
InChI Key |
YKZQDPFRWABHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=NC2=C1CNCC2 |
Origin of Product |
United States |
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